molecular formula C30H18Br2 B576537 Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) CAS No. 13632-32-1

Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)

Cat. No. B576537
CAS RN: 13632-32-1
M. Wt: 538.282
InChI Key: AOWBZDXHOUQVFB-UHFFFAOYSA-N
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Description

Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a chemical compound that belongs to the family of polyenes. It is a conjugated molecule that contains six carbon-carbon double bonds. Hexapentaene has been studied extensively due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of hexapentaene is not well understood. However, it is believed that the conjugated double bonds in the molecule play a role in its biological activity. It has been suggested that hexapentaene may act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
Hexapentaene has been shown to have a number of biochemical and physiological effects. In animal studies, hexapentaene has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using hexapentaene in lab experiments is its unique chemical and physical properties. Its conjugated double bonds make it a promising material for use in electronic devices. However, one of the limitations of using hexapentaene is its high cost and low availability.

Future Directions

There are a number of future directions for research on hexapentaene. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the use of hexapentaene in biomedical applications. It has been suggested that hexapentaene may have potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies are needed to fully understand the mechanism of action of hexapentaene and its potential applications in various fields of research.

Synthesis Methods

Hexapentaene can be synthesized through a variety of methods. One of the most common methods involves the use of a Wittig reaction. In this reaction, a phosphonium ylide is reacted with an aldehyde to form an alkene. The alkene is then subjected to a cross-coupling reaction with a brominated phenyl compound to form hexapentaene. Other methods of synthesis include the use of a Grignard reaction and a Sonogashira coupling reaction.

Scientific Research Applications

Hexapentaene has been used in a variety of scientific research applications. One of the most common applications is in the field of organic electronics. Hexapentaene has been shown to have excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.

properties

IUPAC Name

1-bromo-2-[6-(2-bromophenyl)-1,6-diphenylhexa-1,2,3,4,5-pentaenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18Br2/c31-29-21-11-9-19-27(29)25(23-13-3-1-4-14-23)17-7-8-18-26(24-15-5-2-6-16-24)28-20-10-12-22-30(28)32/h1-6,9-16,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBZDXHOUQVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=C=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227335
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
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Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)

CAS RN

13632-32-1
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl
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